A Technical Guide to 2,4-Decadienal: A Key Product of Lipid Peroxidation
A Technical Guide to 2,4-Decadienal: A Key Product of Lipid Peroxidation
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
2,4-Decadienal (DDE), a reactive α,β-unsaturated aldehyde, is a significant secondary product of lipid peroxidation, particularly of omega-6 polyunsaturated fatty acids like linoleic and arachidonic acid.[1][2] Its presence is widespread, being found in various cooked and stored foods, especially those rich in vegetable oils, and it is also generated endogenously under conditions of oxidative stress.[3][4] Due to its high reactivity, DDE readily forms adducts with macromolecules, including DNA and proteins, leading to a range of cytotoxic, genotoxic, and pro-inflammatory effects.[5] Understanding the formation, biological activity, and detection of DDE is critical for research in toxicology, food science, and the development of therapeutics targeting oxidative stress-related pathologies. This document provides a comprehensive technical overview of DDE, including its formation, toxicological profile, involvement in cellular signaling, and detailed experimental protocols for its study.
Formation and Chemical Properties
2,4-Decadienal is primarily formed through the oxidative degradation of polyunsaturated fatty acids. The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a lipid hydroperoxide. For linoleic acid, this results in 9-hydroperoxylinoleic acid, which then undergoes cleavage to yield volatile aldehydes, including 2,4-decadienal.
// Nodes PUFA [label="ω-6 PUFAs\n(e.g., Linoleic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peroxidation [label="Lipid Peroxidation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroperoxide [label="Lipid Hydroperoxides\n(e.g., 9-hydroperoxylinoleic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Enzymatic/Non-enzymatic\nCleavage", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DDE [label="trans,trans-2,4-Decadienal\n(tt-DDE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Other Aldehydes\n(e.g., Hexanal)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PUFA -> Peroxidation [label="Initiation"]; ROS -> Peroxidation; Peroxidation -> Hydroperoxide [label="Propagation"]; Hydroperoxide -> Cleavage; Cleavage -> DDE; Cleavage -> Other; } caption { label = "Fig. 1: Formation of 2,4-Decadienal from ω-6 PUFAs."; fontcolor = "#202124"; fontsize = 10; }
Table 1: Chemical and Physical Properties of 2,4-Decadienal
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| CAS Number | 25152-84-5 (for trans,trans isomer) | |
| Appearance | Oily liquid | |
| Odor Profile | Fatty, fried, waxy, citrus | |
| Synonyms | (2E,4E)-deca-2,4-dienal, tt-DDE |
Toxicology and Biological Impact
DDE exhibits significant cytotoxicity and has been implicated in a variety of pathological processes. Its reactivity stems from the electrophilic nature of its carbonyl group and conjugated double bonds, which allows for Michael addition reactions with nucleophilic groups in proteins and DNA.
Cytotoxicity
DDE is highly cytotoxic to various cell types. Studies have shown it to be one of the most toxic aldehydes derived from linoleic acid peroxidation. It induces cell injury by impairing mitochondrial function, disrupting autophagic flux, and promoting apoptosis and necrosis.
Table 2: Quantitative Cytotoxicity Data for 2,4-Decadienal
| Parameter | Value | Cell/Organism Model | Reference |
| LC₅₀ | 9 µM | Cultured Human Umbilical Vein Endothelial Cells (HUVECs) | |
| Cytotoxicity | 48% LDH leakage at 50 µM for 24h | Human Vascular Smooth Muscle Cells | |
| NOAEL (3-month study) | 100 mg/kg | F344/N Rats and B6C3F1 Mice (gavage) | |
| Observed Effects (in vivo) | Forestomach lesions, olfactory epithelial necrosis | F344/N Rats and B6C3F1 Mice |
Genotoxicity and Adduct Formation
DDE is known to be reactive towards DNA, forming various adducts, particularly with deoxyguanosine. These adducts can lead to mutations if not repaired, implicating DDE as a potential contributor to carcinogenesis. The formation of DNA-protein crosslinks by reactive aldehydes like DDE represents a significant challenge to genome integrity, capable of blocking DNA replication and transcription.
Metabolism and Detoxification
The cell employs several mechanisms to detoxify DDE. Two primary metabolic pathways have been identified:
-
Oxidation: DDE is oxidized to its corresponding carboxylic acid, 2,4-decadienoic acid, primarily in liver cells.
-
Glutathione (GSH) Conjugation: DDE can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases. This is followed by GSH breakdown and aldehyde reduction, ultimately forming metabolites like cysteine-conjugated 2,4-decadien-1-ol.
// Nodes DDE [label="trans,trans-2,4-Decadienal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., by ALDH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_Conj [label="Glutathione (GSH)\nConjugation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="2,4-Decadienoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH_Adduct [label="GSH Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Breakdown [label="Breakdown &\nReduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cys_Adduct [label="Cysteine-conjugated\n2,4-decadien-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Excretion [label="Excretion", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges DDE -> Oxidation [label="Liver Cells"]; DDE -> GSH_Conj [label="Liver & Lung Cells"]; Oxidation -> Acid; GSH_Conj -> GSH_Adduct; GSH_Adduct -> Breakdown; Breakdown -> Cys_Adduct; Acid -> Excretion; Cys_Adduct -> Excretion; } caption { label = "Fig. 2: Major detoxification pathways for tt-DDE."; fontcolor = "#202124"; fontsize = 10; }
Role in Cellular Signaling
Recent research has illuminated the role of DDE as a signaling molecule that can modulate key cellular pathways, particularly those related to inflammation, oxidative stress, and apoptosis.
Pro-inflammatory Signaling
In macrophages, DDE has been shown to induce a potent pro-inflammatory response. It directly interacts with and modifies chaperone proteins Hsp90 and 14-3-3ζ. This interaction leads to the activation of the JNK (c-Jun N-terminal kinase) signaling pathway and subsequent activation of the NF-κB transcription factor, culminating in the increased production of pro-inflammatory cytokines.
// Nodes DDE [label="tt-DDE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsp90 [label="Hsp90", fillcolor="#F1F3F4", fontcolor="#202124"]; zeta [label="14-3-3ζ", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; pJNK [label="p-JNK", fillcolor="#FBBC05", fontcolor="#202124"]; IkappaB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_inactive [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord, label="{NF-κB | IκBα}"]; NFkB_active [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokine Genes\n(e.g., TNF-α, IL-1β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DDE -> Hsp90 [label="Direct\nInteraction"]; DDE -> zeta [label="Direct\nInteraction"]; {Hsp90, zeta} -> JNK; JNK -> pJNK [label="Phosphorylation"]; pJNK -> NFkB_inactive [label="Promotes IκBα\nDegradation"]; NFkB_inactive -> NFkB_active; NFkB_active -> Nucleus [label="Translocation"]; Nucleus -> Cytokines [label="Transcription"]; Cytokines -> Inflammation; } caption { label = "Fig. 3: DDE activates NF-κB via Hsp90/14-3-3ζ and JNK."; fontcolor = "#202124"; fontsize = 10; }
Endothelial Dysfunction and Apoptosis
Oral intake of DDE has been linked to increased blood pressure and endothelial dysfunction in animal models. The underlying mechanism involves the induction of oxidative and nitrative stress within endothelial cells, evidenced by the overproduction of superoxide and peroxynitrite. This stress environment activates the JNK signaling pathway, which in turn mediates endothelial cell apoptosis, contributing to vascular injury.
// Nodes DDE [label="tt-DDE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Endothelial Cell", shape=ellipse, style=dashed, color="#5F6368"]; OxStress [label="Oxidative/Nitrative Stress\n(↑ Superoxide, ↑ Peroxynitrite)", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dysfunction [label="Endothelial Dysfunction\n& Hypertension", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DDE -> Cell; Cell -> OxStress [label="Induces"]; OxStress -> JNK; JNK -> Apoptosis [label="Mediates"]; Apoptosis -> Dysfunction; } caption { label = "Fig. 4: DDE promotes endothelial injury via stress and apoptosis."; fontcolor = "#202124"; fontsize = 10; }
Experimental Protocols
The study of DDE requires robust analytical and cell-based methodologies. The following sections provide detailed protocols for key experiments.
Quantification of 2,4-Decadienal in Edible Oils
This protocol is adapted from a reversed-phase liquid chromatography (RPLC) method for determining carbonyl compounds.
-
Sample Preparation and Extraction:
-
Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.
-
Add 2 mL of acetonitrile. Vortex for 2 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a new tube.
-
Repeat the extraction twice more, combining all supernatants.
-
Evaporate the pooled acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 1 mL of 200 µM 2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile with 0.1% phosphoric acid).
-
Incubate at 40°C for 30 minutes in a water bath.
-
After incubation, cool the sample and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
RPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient: A suitable gradient to separate the DNPH-aldehyde derivatives (e.g., start at 60% A, increase to 80% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 360 nm.
-
Quantification: Calculate the concentration based on a standard curve prepared with a DDE-DNPH standard. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 15 nmol/L and 50 nmol/L, respectively.
-
Assessment of DDE-Induced Cytotoxicity (MTT Assay)
This protocol, based on standard methods, measures cell viability by assessing mitochondrial reductase activity.
-
Cell Seeding:
-
Seed cells (e.g., BEAS-2B human bronchial epithelial cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of DDE in the appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Remove the old medium from the cells and add 100 µL of the DDE-containing medium to the respective wells. A typical concentration range to test is 0.1 µM to 20 µM.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFDA) to detect intracellular ROS.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with desired concentrations of DDE for the appropriate duration (e.g., 10 minutes for acute effects). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
Probe Loading:
-
After treatment, remove the medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Add medium containing 50 µM DCFDA to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS to remove excess probe.
-
Harvest the cells by trypsinization and resuspend them in 500 µL of PBS.
-
Analyze the cells immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
-
Data Interpretation:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Express the results as a percentage of the MFI of the vehicle-treated control cells.
-
// Nodes Start [label="Culture Cells to\nDesired Confluency", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with tt-DDE\n(Dose-Response & Time-Course)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Assess Cytotoxicity\n(MTT, LDH Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Measure ROS Production\n(DCFDA Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysate [label="Prepare Cell Lysates\n(Protein)", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA [label="Isolate Total RNA", fillcolor="#F1F3F4", fontcolor="#202124"]; WB [label="Western Blot Analysis\n(e.g., p-JNK, IκBα)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="qRT-PCR Analysis\n(e.g., TNF-α, IL-1β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Treat; Treat -> Viability; Treat -> ROS; Treat -> Lysate; Treat -> RNA; Lysate -> WB; RNA -> qPCR; {Viability, ROS, WB, qPCR} -> Analysis; } caption { label = "Fig. 5: Workflow for investigating DDE's cellular effects."; fontcolor = "#202124"; fontsize = 10; }
References
- 1. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
